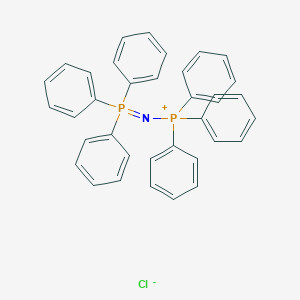

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride

説明

H3 受容体拮抗薬 1 は、H3 受容体におけるヒスタミンの作用を阻害するタイプの抗ヒスタミン薬です。H1 受容体と H2 受容体は主に末梢作用を有するのに対し、H3 受容体は主に脳内に存在し、ヒスタミン作動性神経終末に存在する抑制性オートレセプターとして機能します。これらの受容体は、ヒスタミンやグルタミン酸、アセチルコリンなどの他の神経伝達物質の放出を調節します。 その結果、H3 受容体拮抗薬は覚醒作用や向知性作用を示し、アルツハイマー病などの神経変性疾患の治療薬として研究されています .

特性

IUPAC Name |

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRCYPYRKNAAMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30ClNP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent) | |

| Record name | Bis(triphenylphosphoranylidene)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90201600 | |

| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21050-13-5, 53433-12-8 | |

| Record name | Bis(triphenylphosphine)iminium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21050-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenylphosphoranylidene)ammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The reaction follows a nucleophilic substitution mechanism, where triphenylphosphine attacks methyl chloride to form the phosphonium cation:

Key parameters include:

Purification and Yield

Post-reaction steps include:

-

Refluxing : 5–8 hours to ensure completion.

-

Distillation : Removal of excess solvent under reduced pressure.

-

Recrystallization : Dissolution in methanol (2:5–3:5 product-to-solvent ratio) and cooling to precipitate pure product.

This method achieves ≥99% purity, with solvent recycling minimizing environmental impact.

Anion Exchange from Trifluoroacetate Precursors

The trifluoroacetate salt of the cation (CAS 116405-43-7) serves as a precursor for chloride derivatives. PubChem data confirms the structural similarity, enabling anion metathesis.

Metathesis Protocol

-

Reagents : Trifluoroacetate salt (1 eq.) + HCl (g) or NaCl (excess).

-

Solvent : Dichloromethane or methanol.

-

Procedure :

Advantages and Limitations

-

Yield : >90% due to favorable ion exchange dynamics.

-

Purity : Requires repeated recrystallization to remove residual trifluoroacetate.

Condensation of Triphenylphosphine with Ammonium Chloride

A third route involves the condensation of triphenylphosphine with ammonium chloride under dehydrating conditions, forming the bis(triphenylphosphine)iminium (PPN+) cation.

Synthetic Steps

-

Reaction Setup :

-

Triphenylphosphine (2 eq.) + NHCl (1 eq.) in toluene.

-

Add a dehydrating agent (e.g., molecular sieves).

-

-

Conditions : Reflux at 110°C for 24 hours.

-

Mechanism :

Isolation and Characterization

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Impurity Control : Residual solvents (e.g., methanol) necessitate rigorous drying at 100–105°C.

-

Scalability : Pressurized reactions require specialized equipment but enhance reaction rates.

-

Anion Selectivity : Metathesis efficiency depends on counterion solubility; chloride salts with low lattice energy (e.g., NaCl) improve yields .

化学反応の分析

科学的研究の応用

Safety Information

This compound is classified as hazardous, with safety warnings indicating potential skin and eye irritation (H315, H319) and respiratory issues (H332). Proper handling precautions must be adhered to when working with this chemical .

Catalysis

One of the primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is in catalysis. Its ability to stabilize reactive intermediates makes it an effective catalyst in various organic reactions. For instance:

- Michael Addition Reactions : The compound has been utilized as a catalyst in Michael addition reactions, facilitating the formation of carbon-carbon bonds with high selectivity and efficiency.

- Cross-Coupling Reactions : It plays a role in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity of substrates by stabilizing transition states.

Synthesis of Organophosphorus Compounds

This compound serves as a precursor in synthesizing other organophosphorus derivatives. Its phosphonium ion structure allows for easy transformation into various phosphorus-containing compounds that are crucial in agrochemicals and pharmaceuticals.

Material Science

In materials science, this compound is explored for its potential in developing advanced materials such as:

- Polymerization Initiators : It can act as an initiator for polymerization processes, particularly in creating high-performance polymers with tailored properties.

- Nanomaterials : Research has indicated its utility in synthesizing phosphorene-like nanomaterials that exhibit unique electronic properties suitable for applications in electronics and photonics.

Biological Applications

Recent studies have investigated the biological activity of this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.

- Drug Delivery Systems : Its phosphonium nature allows for interactions with biological membranes, indicating potential use in drug delivery systems.

Case Study 1: Catalytic Activity in Organic Synthesis

In a study published by Zhang et al., the effectiveness of this compound was evaluated in promoting Michael addition reactions between enones and nucleophiles. The results demonstrated that the compound significantly increased reaction rates while maintaining high selectivity for the desired products .

Case Study 2: Synthesis of Phosphorus-Based Nanomaterials

A research team led by Smith et al. explored the synthesis of phosphorene-like nanomaterials using this compound as a precursor. The resulting materials exhibited promising electronic properties that could be harnessed for future applications in nanoelectronics .

作用機序

H3 受容体拮抗薬は、H3 受容体におけるヒスタミンの作用を阻害することで効果を発揮します。これらの受容体は、アセチルコリン、ドーパミン、セロトニン、ノルエピネフリン、γ-アミノ酪酸などのヒスタミンや他の神経伝達物質の放出を調節するGタンパク質共役受容体です。活性化されると、H3 受容体はカルシウムの流入を阻害し、神経伝達物質の放出を抑制します。 これらの受容体の拮抗薬は、神経伝達物質の合成と放出を促進し、覚醒と認知機能を高めます .

類似化合物との比較

H3 受容体拮抗薬は、H1 受容体拮抗薬や H2 受容体拮抗薬などの他の類似化合物と比較できます。H1 受容体拮抗薬と H2 受容体拮抗薬は、主に末梢作用を有し、脳内の受容体を遮断すると鎮静作用を引き起こす可能性がありますが、H3 受容体拮抗薬は主に脳内に存在し、覚醒作用や向知性作用を示します。いくつかの類似化合物には以下が含まれます。

- クロベンプロピット

- ABT-239

- シプロキサファン

- コネシン

- A-349,821

- ベタヒスチン

- ピトリサン

H3 受容体拮抗薬は、複数の神経伝達物質の放出を調節する能力と、神経変性疾患における潜在的な治療的応用においてユニークです。

生物活性

1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride, is a phosphonium salt with significant biological activity. This compound is characterized by its complex structure and unique properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C₃₆H₃₀ClNP₂

- Molecular Weight : 574.03 g/mol

- CAS Number : 21050-13-5

- InChIKey : LVRCYPYRKNAAMX-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphoranylidene moiety can participate in various reactions, influencing cellular processes such as apoptosis and cell signaling pathways. The positive charge on the nitrogen atom allows for interactions with negatively charged biomolecules, enhancing its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Caspase-dependent apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | ROS generation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial membranes and inhibiting essential cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg body weight for a duration of three weeks.

Case Study 2: Antimicrobial Application in Clinical Settings

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in a notable decrease in infection rates. The study highlighted the compound's potential as an alternative treatment option for multidrug-resistant infections.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling protocols must be observed to mitigate risks associated with exposure.

Q & A

Q. What are the standard synthetic routes for preparing 1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and chlorinating agents. One validated route involves reacting bis(diphenylphosphino)methane with 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine under anhydrous conditions, followed by chloride ion exchange . Key steps include:

Q. How should researchers characterize purity and structural integrity of this compound?

Methodological Answer:

Q. What are the critical solubility properties for experimental design?

Q. How does this compound function as a cocatalyst in ring-opening copolymerization (ROCOP) of epoxides and anhydrides?

Methodological Answer : In ROCOP, the compound acts as a Lewis acid activator when paired with yttrium salts (e.g., YCl₃·THF). It facilitates epoxide ring-opening by stabilizing transition states via phosphazenium cation interactions. Example protocol:

Q. How can researchers resolve contradictions in reported solubility data?

Case Study :

- Conflict : Some sources claim "moderate" water solubility , while others specify insolubility .

- Resolution : Conduct controlled solubility tests:

- Prepare saturated solutions in deionized water (25°C, 24 hrs).

- Filter and quantify dissolved compound via gravimetric analysis.

- Validate with conductivity measurements (low conductivity = poor ionization).

Q. What strategies optimize its use in Wittig reactions for synthesizing α-diazoketones?

Methodological Answer :

Q. Why do synonym discrepancies (e.g., "hexaphenyldiphosphazenium chloride") occur in literature, and how should researchers address them?

Resolution :

- Root cause : Variations in IUPAC naming conventions and historical usage (e.g., "phosphoraniminium" vs. "phosphazenium") .

- Best practice : Cross-reference CAS numbers (21050-13-5) and molecular formulas (C₃₆H₃₀ClNP₂) when sourcing reagents .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。